REACTION_SMILES
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[CH3:19][C:20]#[N:21].[NH:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[c:8]1[n:9][c:10]([CH:15]=[C:16]([CH3:17])[Cl:18])[cH:11][c:12]([CH3:14])[n:13]1>>[NH:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[c:8]1[n:9][c:10]([C:15]#[C:16][CH3:17])[cH:11][c:12]([CH3:14])[n:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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CC(Cl)=Cc1cc(C)nc(Nc2ccccc2)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)=Cc1cc(C)nc(Nc2ccccc2)n1
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Name
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Type
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product
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Smiles
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CC#Cc1cc(C)nc(Nc2ccccc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |